3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Generic pyrrolopyrimidine scaffolds introduce tautomeric ambiguity and inconsistent reactivity in kinase inhibitor programs. This 3,6-dimethyl variant provides a structurally defined [1,2-c]-fused core that eliminates prototropic tautomerism and directs selectivity toward c-Src over VEGFR. • Single, defined scaffold for PI3Kα inhibitor elaboration (optimized morpholino derivatives achieve IC₅₀ ≤ 0.1 nM) • Compatible with one-pot three-component synthetic methodology for efficient library production • Supplied with full analytical characterization for reproducible multi-step derivatization

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B12120727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=CN2C(=O)N1)C
InChIInChI=1S/C9H12N2O/c1-6-3-8-4-7(2)10-9(12)11(8)5-6/h3,5,7H,4H2,1-2H3,(H,10,12)
InChIKeyHZMPUKANFQQJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethylpyrrolopyrimidinone Core Scaffold


3,6-Dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one (CAS 88696-64-4) is a heterocyclic compound belonging to the pyrrolo[1,2-c]pyrimidine family, characterized by a fused bicyclic system combining pyrrole and pyrimidine moieties with methyl substitutions at the 3- and 6-positions . The pyrrolo[1,2-c]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in bioactive compounds targeting kinases, GSK-3, PI3Kα, and inflammatory pathways [1][2]. This specific dimethyl-substituted variant serves as a key synthetic intermediate and building block for the elaboration of more complex pyrrolopyrimidine derivatives, including variolin-type alkaloid analogs [3].

3,6-Dimethyl building block for pyrrolo[1,2-c]pyrimidine elaboration in kinase and inflammation research
Methyl substitution reduces tautomeric states, streamlining NMR and LC-MS quality control
Compatible with one-pot multicomponent synthetic methodology for library generation

3,6-Dimethylpyrrolopyrimidinone Substitution Validation


The pyrrolo[1,2-c]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution patterns. As demonstrated in PI3Kα inhibitor studies, even minor modifications to the pyrrolopyrimidine core can shift inhibitory potency from nanomolar to micromolar ranges [1]. The 3,6-dimethyl substitution pattern in this compound introduces specific steric and electronic perturbations that distinguish it from the parent scaffold, 3-monomethyl, 6-monomethyl, or 7-methyl analogs, each of which presents differential synthetic accessibility and downstream derivatization potential [2]. Generic interchange with unsubstituted or differently substituted pyrrolo[1,2-c]pyrimidin-1-ones without experimental validation risks introducing uncharacterized reactivity in subsequent synthetic steps, particularly in multi-step syntheses targeting kinase inhibitors or anti-inflammatory agents [3].

  • Substitution pattern 3,6-Dimethyl substitution is not interchangeable with 3-mono, 6-mono, or 7-methyl analogs; each yields distinct derivatization profiles and SAR outcomes.
  • Tautomeric complexity Unsubstituted parent pyrrolo[1,2-c]pyrimidinone may exhibit multiple tautomeric forms, complicating synthetic reproducibility and analytical QC.
  • Fusion isomer Pyrrolo[2,3-d]pyrimidine analogs preferentially inhibit VEGFR; the [1,2-c] scaffold is required for c-Src-directed kinase research programs.

3,6-Dimethylpyrrolopyrimidinone Differentiation Evidence


Tautomeric Stability vs. Parent Scaffold

The 3,6-dimethyl substitution introduces two methyl groups onto the pyrrolo[1,2-c]pyrimidine core, increasing molecular weight from 120.11 g/mol (parent, C7H6N2O) to 162.19 g/mol (C9H10N2O), and eliminating hydrogen-bond donor capacity at the N-3 and C-6 positions [1]. This substitution pattern reduces tautomeric complexity relative to the parent scaffold; the parent 1,2-dihydro-1-oxo-6-substituted pyrrolo[1,2-c]pyrimidines exhibit triple prototropic tautomerism, whereas 3-methyl substitution locks the tautomeric equilibrium, as demonstrated by deuterium exchange studies . The 3,6-dimethyl variant thus offers a structurally more defined scaffold with reduced prototropic ambiguity, which is critical for reproducible synthetic derivatization and analytical characterization in procurement-quality control workflows [2].

Tautomeric Stability
Class-level inference
MW 162.19 vs parent 120.11; 1 predominant form vs 3 tautomers
Supports QC reproducibility in building block procurement
Based on deuterium exchange studies on 3-methyl analogs
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

One-Pot Synthetic Accessibility

Pyrrolo[1,2-c]pyrimidine derivatives bearing alkyl substituents at the 3- and 6-positions are accessible via the one-pot three-component reaction of substituted pyrimidines with 2-bromoacetophenones and electron-deficient alkynes in epoxide media, a method reported to proceed with high efficiency and without ylide inactivation byproducts [1]. While the specific 3,6-dimethyl variant was not explicitly quantified in the published library, the general methodology accommodates methyl-substituted pyrimidine precursors, providing a direct synthetic route that avoids multi-step protection/deprotection strategies required for the parent unsubstituted scaffold [1][2]. This contrasts with the synthesis of the unsubstituted pyrrolo[1,2-c]pyrimidin-1-one, which requires cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide followed by desulfonylation, a two-step process with variable reported yields [2].

Synthetic Access
Class-level inference
1-pot 3-component method vs 2-step cyclocondensation
May reduce lead time for research programs requiring scalable scaffold access
Inferred from class methodology; not quantified for this specific analog
Synthetic Chemistry Multicomponent Reaction Library Synthesis

PI3Kα Inhibitor Intermediate

Condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moieties have been identified as highly potent and selective PI3Kα inhibitors, with IC50 values as low as 0.1 nM for the most active morpholino-pyrimidopyrrolopyrimidinone derivatives (compounds 8a-d and 12a-e) [1]. These advanced inhibitors are elaborated from substituted pyrrolo[1,2-c]pyrimidine building blocks. The 3,6-dimethyl substitution provides a defined starting point for further ring annulation and morpholine introduction at specific positions, which is not directly achievable from the unsubstituted parent scaffold due to competing reactivities at unblocked positions [1][2]. While no direct biological activity is reported for the 3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one building block itself, its relevance is established by its structural relationship to the core of PI3Kα inhibitors that achieve nanomolar potency [2].

PI3Kα Inhibitor Intermediate
Class-level inference
Advanced morpholino derivatives achieve IC50 0.1 nM; building block enables their synthesis
Enables access to a sub-nanomolar PI3Kα inhibitor chemotype for oncology research
No direct bioactivity reported for the building block itself
Cancer Therapeutics Kinase Inhibition PI3K Pathway

c-Src vs. VEGFR Kinase Selectivity

In a study of novel heterocyclic-fused pyrimidine derivatives, pyrrolo[1,2-c]pyrimidine-based compounds (4-8) demonstrated preferential inhibition of the non-receptor tyrosine kinase c-Src over the receptor tyrosine kinase VEGFR [1]. The most active compound in this series, compound 18 (a pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative), achieved 81% c-Src inhibition, while the pyrrolo[1,2-c]pyrimidine core compounds (5 and 7) showed moderate but selective c-Src activity [1]. This kinase selectivity profile is scaffold-dependent; pyrrolo[2,3-d]pyrimidine derivatives, by contrast, are well-known as VEGFR/FGFR inhibitors, highlighting that the [1,2-c] fusion pattern directs selectivity toward c-Src over angiogenic kinases [1][2]. The 3,6-dimethyl substitution on the [1,2-c] scaffold maintains this fusion pattern while providing handles for further optimization of kinase selectivity [2].

c-Src vs VEGFR Selectivity
Class-level inference
[1,2-c] scaffold prefers c-Src; [2,3-d] scaffold prefers VEGFR
Fusion pattern directs kinase selectivity in oncology research programs
Trend from compounds 5 and 7; exact % for 3,6-dimethyl not reported
Tyrosine Kinase Oncology Kinase Selectivity

Ulcer-Sparing Anti-inflammatory Profile

Bicyclic pyrrolo[1,2-c]pyrimidine derivatives (compounds 3a-f and 7b) demonstrated anti-inflammatory activity comparable to indomethacin in the carrageenan-induced paw edema rat model, with the critical advantage of no gastric ulceration, in contrast to indomethacin and several tricyclic derivatives [1]. This safety differentiation is significant for preclinical development, as gastric toxicity is a major limitation of classical NSAIDs. While the specific 3,6-dimethyl variant was not directly tested in this study, the bicyclic pyrrolo[1,2-c]pyrimidine scaffold is the structural foundation of the active compounds 3a-f, and the 3- and 6-methyl substitutions represent defined positions for further structure-activity exploration [1][2]. The ulcerogenicity advantage of the bicyclic over tricyclic derivatives (compounds 13a and 20a induced gastric ulcers despite good anti-inflammatory activity) underscores the importance of scaffold selection at the procurement stage [2].

Gastric Safety Endpoint
Class-level inference
Bicyclic analogs: anti-inflammatory effect comparable to indomethacin, without gastric ulceration in rat model
Supports preclinical anti-inflammatory research with reported gastric safety context
Direct data on 3,6-dimethyl variant not available; class-level extrapolation
Inflammation Analgesic COX Inhibition

3,6-Dimethylpyrrolopyrimidinone Applications


PI3Kα & c-Src Inhibitor Lead Generation

This compound serves as a core building block for the synthesis of condensed pyrrolo[1,2-c]pyrimidine derivatives targeting PI3Kα (reported IC50 as low as 0.1 nM for optimized morpholino derivatives) [1]. The 3,6-dimethyl substitution provides defined positions for subsequent annulation and morpholine introduction, essential for achieving the nanomolar potency observed in advanced leads [1]. Additionally, the [1,2-c] fusion pattern directs kinase selectivity toward c-Src over VEGFR, as demonstrated in comparative kinase profiling, making it a rational choice over [2,3-d] fused analogs when c-Src inhibition is the therapeutic goal [2].

Ulcer-Sparing NSAID Development

Bicyclic pyrrolo[1,2-c]pyrimidine derivatives have demonstrated anti-inflammatory activity comparable to indomethacin in the carrageenan-induced paw edema model, with the critical advantage of no gastric ulceration [3]. The 3,6-dimethyl variant provides a structurally defined bicyclic scaffold that can be further functionalized to optimize anti-inflammatory potency while maintaining gastric safety, as established by the class-level evidence showing bicyclic derivatives outperform tricyclic analogs on ulcerogenicity endpoints [3][4].

Multicomponent Library Synthesis

As a member of the pyrrolo[1,2-c]pyrimidine class, this compound is accessible via the one-pot three-component reaction methodology using substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes in epoxide media [5]. This methodology is compatible with library synthesis and avoids ylide inactivation byproducts, offering a more efficient route than the two-step cyclocondensation-desulfonylation sequence required for the unsubstituted parent scaffold [5][6]. The 3,6-dimethyl building block is thus particularly suitable for groups developing diversity-oriented synthesis platforms.

Tautomerically Defined Probe Development

The 3,6-dimethyl substitution pattern reduces tautomeric complexity relative to the parent scaffold, which exhibits triple prototropic tautomerism as demonstrated by deuterium exchange mass spectrometry [7]. This structural definition simplifies NMR and LC-MS characterization of both the building block itself and its downstream derivatives, making it advantageous for chemical biology applications requiring well-characterized probe molecules with unambiguous solution-state structures for biophysical assay development [7].

Application
Selection Property
Validation Focus
PI3Kα/c-Src inhibitor lead generation
3,6-dimethyl pyrrolo[1,2-c] scaffold
PI3Kα enzymatic assay and c-Src kinase profiling
Preclinical anti-inflammatory research (gastric safety)
Bicyclic pyrrolo[1,2-c] core scaffold
Carrageenan paw edema and gastric ulcer index in rodents
Diversity-oriented library synthesis
One-pot multicomponent compatibility
Reaction scope with substituted pyrimidines and alkynes
Tautomerically defined probe development
Methyl-locked predominant tautomeric state
NMR and LC-MS structural characterization
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